BenchChemオンラインストアへようこそ!

BMS-688521

LFA-1 ICAM-1 integrin

BMS-688521 is a second-generation spirocyclic hydantoin LFA-1 antagonist offering a 4- to 8-fold potency advantage over first-generation compounds (IC50 2.5 nM in human T-cell/HUVEC adhesion assays). Its oral bioavailability (F=50%) and validated in vivo efficacy in reducing eosinophil accumulation in allergic lung inflammation models make it the definitive tool for dissecting LFA-1/ICAM-1 pathways. Exploit the species-specific potency differential (human 2.5 nM vs. mouse 78 nM) for calibrated translational studies and SAR validation.

Molecular Formula C26H19Cl2N5O4
Molecular Weight 536.4 g/mol
CAS No. 893397-44-9
Cat. No. B1667235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-688521
CAS893397-44-9
SynonymsBMS-688521;  BMS 688521;  BMS688521;  SCHEMBL5392413.
Molecular FormulaC26H19Cl2N5O4
Molecular Weight536.4 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1
InChIKeyLILGMDXLRPEBNH-HFZDXXHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-688521 Procurement Guide: High-Potency LFA-1/ICAM Interaction Inhibitor for Inflammation Research


BMS-688521 (CAS 893397-44-9) is a small-molecule antagonist of leukocyte function-associated antigen-1 (LFA-1), specifically inhibiting the interaction between LFA-1 and intercellular adhesion molecule-1 (ICAM-1). It belongs to a class of spirocyclic hydantoin derivatives developed as second-generation LFA-1 antagonists [1]. BMS-688521 exhibits high potency in both in vitro and in vivo models, with demonstrated oral bioavailability and efficacy in reducing eosinophil accumulation in allergic lung inflammation models .

Why Generic Substitution Fails: Unique Potency and Pharmacokinetic Profile of BMS-688521


BMS-688521 cannot be simply interchanged with other LFA-1 antagonists due to its significantly enhanced in vitro and ex vivo potency compared to first-generation compounds [1]. The compound's improved binding interactions with the LFA-1 receptor result in a 4- to 8-fold increase in potency over its predecessor, BMS-587101 . Additionally, BMS-688521 demonstrates favorable oral bioavailability and pharmacokinetic properties, including a defined half-life and oral bioavailability of approximately 50% in murine models [2]. These specific pharmacological characteristics make BMS-688521 a distinct tool for research requiring precise modulation of LFA-1/ICAM-1 interactions.

BMS-688521 Quantitative Evidence Guide: Differentiated Potency, Selectivity, and In Vivo Efficacy


BMS-688521 Demonstrates 8-Fold Higher Potency than First-Generation LFA-1 Antagonist BMS-587101

BMS-688521 exhibits a 4- to 8-fold improvement in potency against human LFA-1 compared to the first-generation LFA-1 antagonist BMS-587101. This enhancement is attributed to optimized binding interactions with the receptor .

LFA-1 ICAM-1 integrin inflammation

BMS-688521 Achieves Single-Digit Nanomolar IC50 in Human T-Cell/HUVEC Adhesion Assay

In a human T-cell/HUVEC adhesion assay, BMS-688521 demonstrates an IC50 of 2.5 nM, indicating high potency in blocking the LFA-1/ICAM-1 interaction [1]. This represents an approximately 30-fold increase in activity compared to its performance in mouse-specific adhesion assays (IC50 = 78 nM) .

LFA-1 ICAM-1 cell adhesion HUVEC

BMS-688521 Exhibits 3-Fold Higher Potency than BMS-587101 in Mouse-Specific Adhesion Assay

In a mouse-specific adhesion assay using mouse splenocytes and b.END3 cells, BMS-688521 has an IC50 of 78 nM , whereas the first-generation compound BMS-587101 shows an IC50 of 150 nM under comparable conditions [1].

LFA-1 ICAM-1 cell adhesion mouse

BMS-688521 Demonstrates 50% Oral Bioavailability in Murine Pharmacokinetic Studies

Following oral administration of 5 mg/kg in BALB/c mice, BMS-688521 achieves a Cmax of 0.32 μM, a Tmax of 1.0 h, an AUC of 1.5 μM·h, and an oral bioavailability (F) of 50% [1]. This favorable PK profile supports its use in oral dosing regimens for in vivo studies.

pharmacokinetics oral bioavailability ADME

BMS-688521 Dose-Dependently Reduces Eosinophil Accumulation in Murine Allergic Lung Inflammation Model

In a murine model of ovalbumin-induced allergic eosinophilic lung inflammation, BMS-688521 administered orally at 1-10 mg/kg twice daily for three days dose-dependently inhibited eosinophil accumulation in the lungs [1]. This in vivo efficacy was a key factor in its selection for clinical development.

in vivo eosinophil lung inflammation asthma

Recommended Research and Industrial Application Scenarios for BMS-688521


In Vitro Characterization of LFA-1/ICAM-1 Mediated Adhesion in Human Cell Systems

Leverage BMS-688521's potent IC50 of 2.5 nM in human T-cell/HUVEC adhesion assays [1] to precisely dissect LFA-1-dependent adhesion events. Its high potency minimizes off-target effects at low concentrations, enabling cleaner phenotypic readouts in functional studies of leukocyte adhesion, migration, and immunological synapse formation.

In Vivo Studies of Allergic Airway Inflammation and Eosinophil Biology

Utilize BMS-688521's demonstrated efficacy in reducing eosinophil accumulation in a murine OVA-induced lung inflammation model [2] to investigate the role of LFA-1 in asthma and other allergic diseases. The compound's oral bioavailability (F=50%) [3] allows for convenient dosing regimens in chronic inflammation studies.

Comparative Pharmacology Studies Against First-Generation LFA-1 Antagonists

Employ BMS-688521 alongside its predecessor BMS-587101 to quantify the functional impact of the 4- to 8-fold potency enhancement . This enables researchers to correlate molecular binding improvements with cellular and in vivo outcomes, providing a valuable tool for structure-activity relationship (SAR) validation.

Cross-Species Validation of LFA-1 Antagonist Pharmacology

Exploit the species-specific potency difference (human IC50 2.5 nM vs. mouse IC50 78 nM) to calibrate dosing in translational models. This property is particularly useful for understanding species-dependent variations in target engagement and for benchmarking new LFA-1 antagonists across different experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-688521

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.